Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
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Overview
Description
Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple acetyl and benzylidene groups. It is primarily used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.
Mechanism of Action
Target of Action
The primary targets of this compound are various microbial strains . It exhibits remarkable potential as an antiviral agent and is also used in studying bacterial, viral, and fungal infections .
Mode of Action
It is known to exhibitantimicrobial activities , suggesting that it interacts with microbial cells in a way that inhibits their growth or replication .
Biochemical Pathways
This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body
Result of Action
The result of the compound’s action is the inhibition of microbial growth or replication, which can help in combating various infections . Its potential as an antiviral agent also suggests that it may be effective against viral infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its efficacy and stability may be affected by the chemical environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected sugar is then glycosylated with the appropriate galactopyranosyl donor under acidic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced to protect the 4,6 positions of the sugar.
Deprotection: The acetyl and benzylidene groups are selectively removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:
Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted analogs.
Scientific Research Applications
Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in glycosylation processes and interactions with proteins.
Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.
Industry: Utilized in the production of specialized chemicals and reagents for research purposes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside
- 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-D-glucopyranose
Uniqueness
Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific protective groups and the positions of these groups on the sugar molecule. This unique structure allows it to interact with specific enzymes and proteins in a way that similar compounds may not.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28?,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHXJRKOGNLBGH-REABTIFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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